4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate is a complex organic compound that features a benzothiazole moiety, which is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling Reaction: The benzothiazole derivative is then coupled with a phenyl isocyanate to form the carbamoyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
2-(4-Aminophenyl)benzothiazole: Used in the development of fluorescent probes.
Uniqueness
4-{[3-(1,3-Benzothiazol-2-yl)phenyl]carbamoyl}phenyl acetate stands out due to its unique combination of a benzothiazole moiety with a phenyl acetate group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H16N2O3S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C22H16N2O3S/c1-14(25)27-18-11-9-15(10-12-18)21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,1H3,(H,23,26) |
InChI Key |
LCWBNNCQFCFLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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